Einecs 282-287-4
Description
Overview of the Chemical Compound's Significance in Academic Research
In academic research, the significance of Dodecanedioic Acid, Compound with 2-Aminoethanol, lies in its utility as a model compound for studying the properties and applications of long-chain dicarboxylic acid-amine salts. Research has particularly focused on its role as a corrosion inhibitor. Studies have shown that such compounds can form protective films on metal surfaces, mitigating corrosive attacks in aqueous environments. google.comgoogle.com The mechanism is believed to involve the adsorption of the compound onto the metal surface, creating a barrier that inhibits both anodic and cathodic corrosion reactions. jst.go.jp
Furthermore, this compound serves as a building block in polymer chemistry. The bifunctional nature of its constituent parts, with the two carboxylic acid groups from dodecanedioic acid and the amino and hydroxyl groups from 2-aminoethanol, allows for its incorporation into polyesters and polyamides. ontosight.airesearchgate.net These polymers are of interest for their potential biodegradability and specific thermal and mechanical properties. upc.edu
Table 1: Chemical Identifiers for Dodecanedioic Acid, Compound with 2-Aminoethanol
| Identifier | Value |
|---|---|
| Einecs Number | 282-287-4 |
| CAS Number | 84145-60-8 |
| Molecular Formula | C14H29NO5 |
Historical Perspectives in Chemical Synthesis and Application Contexts
The development of compounds like Dodecanedioic Acid, Compound with 2-Aminoethanol, is rooted in the broader history of industrial chemistry, particularly in the efforts to develop effective corrosion inhibitors and new polymeric materials. The constituent molecules, dodecanedioic acid (DDDA) and 2-aminoethanol (monoethanolamine), have their own extensive histories. DDDA has been traditionally produced from butadiene through a multi-step chemical process and has been a key monomer in the production of nylon 6,12. wikipedia.org 2-aminoethanol has long been used in various industrial applications, including gas treating and the synthesis of surfactants.
The synthesis of their salt, Einecs 282-287-4, is a straightforward acid-base neutralization reaction. The historical application context is closely tied to the need for corrosion inhibitors in various industrial systems, such as in metalworking fluids and cooling waters. google.comgoogle.comjst.go.jp Patents from the 1980s describe the use of amine salts of polycarboxylic acids as effective corrosion inhibitors. google.com The interest in using bio-based feedstocks for the production of dicarboxylic acids like DDDA has grown, aiming for more sustainable manufacturing processes. core.ac.uk
Current Research Landscape and Future Directions for Dodecanedioic Acid, Compound with 2-Aminoethanol
The current research landscape for Dodecanedioic Acid, Compound with 2-Aminoethanol, continues to be shaped by the demand for high-performance, environmentally friendly industrial chemicals. A significant area of ongoing research is the enhancement of corrosion inhibition technologies. This includes the study of synergistic effects when this compound is combined with other substances, such as boric acid, to improve the protective properties of the resulting formulation. google.com
In the realm of polymer science, there is a growing interest in creating "dual drug" strategies where bioactive molecules are linked using dicarboxylic acids, a concept that could potentially be extended to derivatives of this compound. beilstein-journals.orgd-nb.info The use of dicarboxylic acids in the formation of covalent adaptable networks (CANs) is another promising area, suggesting that compounds like this compound could be precursors to recyclable thermoset polymers. researchgate.net
Future research is also likely to focus on the development of more sustainable synthesis routes for dodecanedioic acid from renewable resources, which would, in turn, make its derivatives, including the compound with 2-aminoethanol, more environmentally friendly. core.ac.ukgoogle.comgoogle.com The exploration of its potential in biomedical applications, for instance, in the creation of biodegradable poly(ester amides) for drug delivery or tissue engineering, represents another frontier for investigation. upc.edumdpi.com
Table 2: Properties of Constituent Compounds
| Compound | Formula | Molar Mass (g/mol) | Key Applications |
|---|---|---|---|
| Dodecanedioic Acid | C12H22O4 | 230.30 | Production of polymers (e.g., Nylon 6,12), coatings, corrosion inhibitors, surfactants. wikipedia.org |
| 2-Aminoethanol | C2H7NO | 61.08 | Gas sweetening, synthesis of surfactants and pharmaceuticals, corrosion inhibitor. |
Structure
3D Structure of Parent
Properties
CAS No. |
84145-60-8 |
|---|---|
Molecular Formula |
C14H29NO5 |
Molecular Weight |
291.38 g/mol |
IUPAC Name |
2-aminoethanol;dodecanedioic acid |
InChI |
InChI=1S/C12H22O4.C2H7NO/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;3-1-2-4/h1-10H2,(H,13,14)(H,15,16);4H,1-3H2 |
InChI Key |
QPTBLKXIIYJZBP-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCC(=O)O.C(CO)N |
Origin of Product |
United States |
Synthetic Methodologies for Dodecanedioic Acid, Compound with 2 Aminoethanol
Precursor Synthesis: Dodecanedioic Acid
Dodecanedioic acid (DDDA), a C12 dicarboxylic acid, is a crucial precursor for the synthesis of the target compound. nih.govwikipedia.org Its production can be achieved through both conventional chemical routes and more sustainable biocatalytic and biotechnological methods. arpadis.comresearchgate.net
Conventional Chemical Synthesis Routes of Dodecanedioic Acid
Historically, the industrial production of DDDA has relied on petrochemical feedstocks, primarily through processes based on butadiene. wikipedia.orgcore.ac.uk A common multi-step chemical process involves the following key transformations:
Cyclotrimerization of Butadiene: Butadiene is converted into 1,5,9-cyclododecatriene (B1592173) (CDDT) using a Ziegler-Natta catalyst, such as one composed of titanium tetrachloride and aluminum chloride. google.com
Hydrogenation: The resulting cyclododecatriene is then hydrogenated to cyclododecane (B45066). wikipedia.org This step typically employs a Raney Nickel catalyst. google.com
Oxidation to Cyclododecanol (B158456) and Cyclododecanone: The cyclododecane undergoes air oxidation in the presence of boric acid to produce a mixture of cyclododecanol and cyclododecanone. wikipedia.org
Final Oxidation to Dodecanedioic Acid: This mixture is then oxidized with nitric acid, often with catalysts containing copper and vanadium, to yield dodecanedioic acid. wikipedia.orggoogle.com
An alternative chemical route involves the ozonolysis of cyclododecene. wikipedia.org Another described method starts with 5,9-Cyclododecadiene-1,2-diol, which is hydrogenated and then oxidized with hydrogen peroxide in the presence of acetic acid and methanesulfonic acid to produce DDDA. chemicalbook.com
Table 1: Conventional Synthesis Routes for Dodecanedioic Acid
| Starting Material | Key Intermediates | Key Reagents and Catalysts | Final Product |
|---|---|---|---|
| Butadiene | 1,5,9-Cyclododecatriene, Cyclododecane, Cyclododecanol/Cyclododecanone | Ziegler-Natta catalyst, Raney Nickel, Boric acid, Nitric acid | Dodecanedioic Acid |
| Cyclododecene | - | Ozone | Dodecanedioic Acid |
| 5,9-Cyclododecadiene-1,2-diol | 1,2-Dihydroxycyclododecane | Ni-SiO2 catalyst, Hydrogen peroxide, Acetic acid, Methanesulfonic acid | Dodecanedioic Acid |
Biocatalytic and Biotechnological Synthesis of Dodecanedioic Acid
Growing interest in sustainable and "green" chemical production has spurred the development of biocatalytic and biotechnological routes to DDDA, often utilizing renewable feedstocks. oup.com These methods present an alternative to the volatile and fossil-fuel-dependent conventional processes. core.ac.uk
One prominent approach involves the fermentation of renewable resources like plant oils and fatty acids. oup.comconfex.com Genetically engineered strains of yeast, such as Candida tropicalis, are capable of converting long-chain fatty acids or their derivatives into dicarboxylic acids through ω-oxidation. core.ac.ukoup.commdpi.com For instance, dodecanoic acid methyl ester, which can be derived from coconut oil, has been successfully used as a substrate for DDDA production by C. tropicalis. oup.com The process typically involves:
Hydrolysis of Triglycerides: Vegetable oils are first hydrolyzed to yield fatty acids. researchgate.net
ω-Oxidation: The terminal methyl group of the fatty acid is hydroxylated by a cytochrome P450 monooxygenase system to form a ω-hydroxy fatty acid. mdpi.comchula.ac.th
Further Oxidation: The ω-hydroxy fatty acid is subsequently oxidized to the corresponding dicarboxylic acid. mdpi.com
Researchers have also explored multi-enzymatic cascades for DDDA synthesis from renewable starting materials like linoleic acid. nih.gov Furthermore, a combined chemo- and biocatalytic process has been developed, involving the hydrodeoxygenation of vegetable oils to n-dodecane, followed by microbial oxidation to DDDA. confex.com Another innovative approach starts with the biological production of muconic acid from a renewable carbon source, which is then converted through a series of chemical reactions, including metathesis with an unsaturated fatty acid, to ultimately yield dodecanedioic acid. google.comgoogle.com
Table 2: Biotechnological Synthesis Routes for Dodecanedioic Acid
| Feedstock | Microorganism/Enzyme System | Key Process | Final Product |
|---|---|---|---|
| Plant oils (e.g., palm oil), Fatty acids | Genetically engineered Candida yeast | Fermentation, ω-oxidation | Dodecanedioic Acid |
| Dodecanoic acid methyl ester | Candida tropicalis | Whole-cell biotransformation | Dodecanedioic Acid |
| Linoleic acid | Multi-enzymatic cascade in E. coli | Whole-cell one-pot biosynthesis | Dodecanedioic Acid |
| Vegetable oils | Chemocatalysis and Biocatalysis | Hydrodeoxygenation followed by microbial oxidation | Dodecanedioic Acid |
| Renewable carbon source | Biocatalytic conversion and Chemical synthesis | Production of muconic acid, metathesis | Dodecanedioic Acid |
Precursor Synthesis: 2-Aminoethanol
2-Aminoethanol (also known as ethanolamine) is the second precursor required for the formation of the target compound. nih.gov There are several established and emerging methods for its synthesis.
A laboratory-scale synthesis involves the reaction of triphenylchloromethane with an excess of ethanolamine (B43304) in isopropanol, which yields N-trityl-2-aminoethanol. prepchem.com Another method describes the synthesis of radiolabeled 2-amino[2-(11)C]ethanol via a nitroaldol reaction of nitro[(11)C]methane and formaldehyde (B43269), followed by reduction of the nitro group. nih.gov
More recently, light-driven, multi-enzyme catalytic systems have been developed for the synthesis of 2-aminoethanol from simple starting materials like formaldehyde and ammonia (B1221849). acs.orgresearchgate.net These systems can involve a photocatalyst for cofactor regeneration coupled with a series of enzymatic reactions to build the final product. acs.org Other research has focused on the synthesis of various 2-aminoethanol derivatives for specific applications, which demonstrates the broad interest in the chemistry of this compound. jst.go.jp
Formation Mechanisms of Dodecanedioic Acid, Compound with 2-Aminoethanol
The formation of the title compound, Einecs 282-287-4, results from the interaction between the carboxylic acid groups of dodecanedioic acid and the amine group of 2-aminoethanol. This interaction primarily leads to the formation of a salt, though the potential for amide linkage under certain conditions exists.
Mechanistic Studies of Carboxylic Acid-Amine Interactions
The reaction between a carboxylic acid and an amine is a classic acid-base reaction. The acidic proton of the carboxylic acid group can be transferred to the basic nitrogen atom of the amine, resulting in the formation of an ammonium (B1175870) carboxylate salt. libretexts.orgchemistrystudent.com This is the primary interaction expected between dodecanedioic acid and 2-aminoethanol.
While the direct formation of an amide from a carboxylic acid and an amine is possible, it typically requires heating the ammonium carboxylate salt to temperatures above 100°C to drive off water. libretexts.orgchemguide.co.uklibretexts.org Without such conditions, the salt form is the predominant product. The formation of the salt is a reversible process. chemguide.co.uk
Mechanistic studies using NMR have shown that mixing carboxylic acids and amines in solution can result in a spectrum of species, from hydrogen-bonded acid-amine pairs to distinct ammonium and carboxylate ions. dur.ac.uk The extent of proton transfer and the nature of the resulting species are influenced by the pKa of the acid and the basicity of the amine. acs.org
Influence of Reaction Conditions on Compound Formation
The formation of the dodecanedioic acid and 2-aminoethanol compound is influenced by various reaction conditions, primarily the solvent and the presence of any catalysts.
Solvent Effects: The polarity of the solvent can significantly impact the stability of the salt bridge formed between the carboxylic acid and the amine. acs.org Non-polar solvents may favor the formation of hydrogen-bonded complexes, while polar solvents can stabilize the separated ionic species of the salt. acs.orgejournals.eu In the context of amide formation, non-polar solvents can be favorable as they can promote the existence of carboxylic acid hydrogen-bonded dimers, which are believed to be key intermediates in the reaction pathway. dur.ac.uk
Catalysis: While salt formation is typically a spontaneous process, the formation of an amide linkage can be catalyzed. Boronic acids have been investigated as catalysts for direct amidation reactions. nih.gov Their mechanism is thought to involve the activation of the carboxylic acid towards nucleophilic attack by the amine. dur.ac.uknih.gov Dehydrating agents or activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) can also be used to facilitate amide formation by converting the carboxylic acid into a better leaving group. libretexts.orglibretexts.org However, in the absence of such catalysts or harsh conditions, the primary product of mixing dodecanedioic acid and 2-aminoethanol will be the corresponding salt.
Advanced Synthetic Approaches and Green Chemistry Principles for Dodecanedioic Acid, Compound with 2-Aminoethanol
The synthesis of Dodecanedioic Acid, Compound with 2-Aminoethanol (this compound), an acid-base salt, provides a compelling case study in the application of modern synthetic strategies and green chemistry principles. An advanced approach to its synthesis considers not only the final salt formation step but also, more critically, the provenance of its constituent precursors: Dodecanedioic acid (DDDA) and 2-aminoethanol. The integration of green chemistry aims to develop processes that are more sustainable, efficient, and environmentally benign than traditional methods. ajrconline.orgacs.org This involves prioritizing the use of renewable feedstocks, employing catalytic methods, minimizing waste, and reducing energy consumption. ajrconline.orgacs.org
The most significant advancements from a green chemistry perspective have been in the production of DDDA. The traditional chemical synthesis relies on petrochemical feedstocks and involves multiple energy-intensive steps with hazardous reagents. wikipedia.orggoogle.com In contrast, biotechnological routes offer a renewable and more sustainable alternative. globenewswire.com
Biotechnological Production of Dodecanedioic Acid (DDDA)
A major shift towards sustainable manufacturing involves the bio-based production of DDDA from renewable sources. This approach utilizes fermentation processes with specifically engineered microorganisms. Companies have developed proprietary yeast strains, such as Candida tropicalis, capable of converting renewable feedstocks like plant oils or their derivatives into high-purity DDDA. wikipedia.orgcore.ac.ukbiomassmagazine.comoup.com
For example, Verdezyne, Inc. established a commercial-scale facility designed to produce DDDA from non-food biomass, such as byproducts from palm oil processing. biomassmagazine.com This bio-based method significantly reduces the carbon footprint associated with conventional production by avoiding petroleum-based feedstocks. globenewswire.com The process begins with aerobic fermentation, where the engineered yeast secretes DDDA into a broth, which then undergoes downstream separation and purification to yield a product with greater than 99% purity. core.ac.uk
| Parameter | Traditional Chemical Synthesis | Advanced Biotechnological Synthesis |
|---|---|---|
| Starting Material | Butadiene (from petrochemicals). wikipedia.org | Renewable feedstocks (e.g., plant oils, fatty acids, non-food biomass). biomassmagazine.comoup.com |
| Key Process Steps | Cyclotrimerization, hydrogenation, air oxidation, nitric acid oxidation. wikipedia.orggoogle.com | Fermentation using engineered microorganisms (e.g., Candida tropicalis). core.ac.ukoup.com |
| Key Reagents/Catalysts | Ziegler-Natta catalysts, Raney Nickel, Boric acid, Nitric acid. google.com | Biocatalysts (enzymes within yeast). oup.comgoogle.com |
| Environmental Impact | High energy consumption, use of hazardous/corrosive reagents, reliance on fossil fuels. oup.com | Lower carbon footprint, use of renewable resources, avoids harsh chemical oxidants. globenewswire.com |
| Green Chemistry Alignment | Poor: reliance on finite resources, generation of hazardous waste. | Strong: aligns with principles of using renewable feedstocks, catalysis, and designing safer processes. acs.orgepa.gov |
Advanced Approaches for Salt Formation
While the synthesis of the precursors holds the greatest potential for environmental improvement, the final reaction to form the salt can also be optimized according to green chemistry principles. The reaction is a straightforward acid-base neutralization. Advanced methods focus on eliminating the need for organic solvents, which are often a primary source of waste in chemical processes. acs.org
Two such approaches are solvent-free synthesis and mechanochemistry.
Solvent-Free Synthesis : This method involves reacting the dodecanedioic acid and 2-aminoethanol directly, often with gentle heating to melt one or both reactants, facilitating mixing and reaction without a solvent medium. mdpi.com The resulting salt can then be isolated directly upon cooling. This approach eliminates the energy-intensive step of solvent removal and reduces chemical waste. mdpi.comgoogle.com
Mechanochemistry : This technique uses mechanical energy, typically through grinding or ball-milling, to initiate chemical reactions. scirp.orgrsc.org The solid reactants, DDDA and 2-aminoethanol, can be milled together, and the mechanical forces at the points of contact can drive the acid-base reaction to completion in the solid state. beilstein-journals.org This method is highly efficient, often proceeds rapidly at room temperature, and is inherently solvent-free, making it a prime example of an advanced and green synthetic process. scirp.orgrsc.org
| Green Chemistry Principle | Application in Synthesis of Dodecanedioic Acid, Compound with 2-Aminoethanol |
|---|---|
| Use of Renewable Feedstocks | Utilizing plant oils and their derivatives to produce DDDA via fermentation, replacing petrochemicals. biomassmagazine.comepa.gov |
| Catalysis | Employing highly selective biocatalysts (enzymes) in yeast for DDDA production instead of stoichiometric and often hazardous chemical reagents. ajrconline.orggoogle.com |
| Safer Solvents and Auxiliaries | Performing the final salt formation under solvent-free conditions or via mechanochemistry, eliminating the need for organic solvents. acs.orgscirp.org |
| Design for Energy Efficiency | Mechanochemical synthesis can be conducted at ambient temperature, reducing the energy requirements compared to reactions requiring heating. acs.org Biotechnological routes can operate at lower temperatures and pressures than traditional chemical processes. google.com |
| Inherently Safer Chemistry | Avoiding hazardous reagents like nitric acid (used in the traditional DDDA route) and flammable organic solvents reduces the risk of accidents. acs.orggoogle.com |
Chemical Reactivity and Derivatization of Dodecanedioic Acid, Compound with 2 Aminoethanol
Reaction Pathways Involving the Dodecanedioic Acid Moiety (e.g., Esterification, Amidation)
The dodecanedioic acid component of the salt retains the characteristic reactivity of carboxylic acids, primarily at its two carboxyl groups. These groups can undergo nucleophilic acyl substitution reactions, with esterification and amidation being the most prominent pathways for derivatization.
Esterification: Dodecanedioic acid can be readily esterified with various alcohols in the presence of an acid catalyst, such as sulfuric acid, to form diesters. derpharmachemica.comlibretexts.org This reaction is a versatile method for producing derivatives with a wide range of properties, often employed as lubricants, plasticizers, and in cosmetic formulations. derpharmachemica.comnih.gov The process typically involves heating the dicarboxylic acid with an excess of the alcohol and a catalyst, often with the removal of water to drive the reaction to completion. ontosight.ailibretexts.org For instance, the esterification with long-chain and branched alcohols has been studied to enhance the lubricity of the resulting esters. derpharmachemica.com The yield and rate of the esterification reaction can be influenced by the steric hindrance of the alcohol used. libretexts.org A general scheme for the esterification of dodecanedioic acid is presented below:
HOOC-(CH₂)₁₀-COOH + 2 R-OH ⇌ R-OOC-(CH₂)₁₀-COO-R + 2 H₂O
| Reactant Alcohol (R-OH) | Catalyst | Reaction Conditions | Product | Reference |
| Long-chain (C2-C12) and branched alcohols | H₂SO₄ | 120–130 °C, 4 h | Dodecanedioate (B1236620) diesters | derpharmachemica.com |
| 2-ethyl-1-hexanol | H₂SO₄ | 120-130 °C, 4 h | Di(2-ethylhexyl) dodecanedioate | libretexts.org |
A small amount of monoester may also be formed during the reaction. ontosight.ai
Amidation: The carboxylic acid groups of dodecanedioic acid can react with primary and secondary amines to form amides. This reaction is fundamental to the synthesis of polyamides. For example, the polycondensation of dodecanedioic acid with diamines, such as 1,6-hexamethylenediamine, yields nylon-6,12, a polymer with significant industrial applications due to its thermal and chemical resistance. google.comlibretexts.org The formation of an amide bond from a carboxylic acid and an amine typically requires heat to dehydrate the intermediate ammonium (B1175870) carboxylate salt. researchgate.net The direct coupling of carboxylate salts with ammonium salts in the presence of a coupling agent like EDC·HCl has also been reported as an efficient method for amide bond formation. solubilityofthings.com
The synthesis of a monoamide from a diacid can be challenging due to the competing formation of the diamide. One strategy involves the conversion of the diacid to its corresponding anhydride, followed by ring-opening with an amine. google.com
Reaction Pathways Involving the 2-Aminoethanol Moiety
The 2-aminoethanol (monoethanolamine) moiety possesses two reactive functional groups: a primary amine and a primary alcohol. This bifunctional nature allows for a variety of chemical transformations. upc.edugoogle.com
The primary amine group can undergo reactions such as acylation, alkylation, and reaction with carbonyl compounds. The reaction with carboxylic acids or their derivatives (like acyl chlorides) leads to the formation of amides. researchgate.netupc.edu Because 2-aminoethanol has both an amine and a hydroxyl group, it can react with dicarboxylic acids to form poly(ester-amide)s. ualberta.ca
The hydroxyl group exhibits the typical reactivity of an alcohol, including esterification with carboxylic acids or acyl halides, and etherification. The dual functionality of 2-aminoethanol makes it a valuable building block in the synthesis of a wide range of derivatives, including surfactants and chelating agents. upc.edu For example, reacting 2-aminoethanol with ammonia (B1221849) can produce ethylenediamine.
In the context of the salt with dodecanedioic acid, the primary amine of 2-aminoethanol is protonated, forming an ammonium ion. This reduces its nucleophilicity. However, under conditions that favor the dissociation of the salt, the free amine can participate in further reactions.
Stability and Reversibility of the Ionic Linkage in Dodecanedioic Acid, Compound with 2-Aminoethanol
The compound is an amine carboxylate salt, formed by the acid-base reaction between the carboxylic acid groups of dodecanedioic acid and the basic amino group of 2-aminoethanol. researchgate.net This ionic linkage is generally stable under ambient conditions.
However, the stability is influenced by factors such as temperature and pH. Amine carboxylate salts can exist in equilibrium with the free carboxylic acid and amine. Upon heating, these salts can undergo dehydration to form the corresponding amide. researchgate.net This reaction represents a conversion from an ionic bond to a covalent amide bond and is a key step in the synthesis of polyamides from dicarboxylic acids and diamines. The thermal decomposition of ammonium carboxylate salts can be utilized to recover the carboxylic acid.
The stability of fatty amine carboxylate salt compositions has been shown to be influenced by the presence of water, which can improve stability at elevated temperatures. google.com The ionic nature of the compound also means that its solubility and stability will be pH-dependent. In acidic solutions, the carboxylate group will be protonated, breaking the ionic bond and yielding the free dicarboxylic acid and the protonated amine. Conversely, in strongly basic solutions, the ammonium group will be deprotonated, yielding the free amine and the dicarboxylate salt.
Synthesis and Characterization of Novel Derivatives of Dodecanedioic Acid, Compound with 2-Aminoethanol
While specific literature on the direct derivatization of the pre-formed "Dodecanedioic acid, compound with 2-aminoethanol" salt is scarce, the reactivity of its constituent parts allows for the synthesis of a variety of novel derivatives. The compound itself can be considered a monomer or a precursor for the synthesis of more complex molecules and polymers.
One significant class of derivatives is poly(ester-amide)s (PEAs) . These polymers can be synthesized through the polycondensation of dicarboxylic acids with aminoalcohols. In this case, dodecanedioic acid and 2-aminoethanol can react to form a PEA where ester and amide linkages alternate along the polymer chain. The synthesis can proceed through the thermal polycondensation of the salt, where initial amide formation is followed by esterification, or through other polymerization techniques like interfacial polymerization. ualberta.ca These biodegradable polymers have applications in biomedical fields, such as drug delivery and tissue engineering. ualberta.ca
Another potential pathway for creating novel derivatives is through the synthesis of dodecanedioic acid monoamides or monoesters . By carefully controlling the stoichiometry and reaction conditions, it is possible to selectively react one of the carboxylic acid groups of dodecanedioic acid, leaving the other available for further functionalization. For example, a monoamide could be formed and the remaining carboxylic acid could then be esterified, leading to a hetero-difunctionalized derivative. google.com
Furthermore, the hydroxyl group of the 2-aminoethanol moiety in these derivatives offers a site for further chemical modification. For example, it could be esterified with another fatty acid to create a more complex amphiphilic molecule or used as an initiation site for ring-opening polymerization of cyclic esters like caprolactone.
Advanced Analytical and Characterization Techniques for Dodecanedioic Acid, Compound with 2 Aminoethanol
Spectroscopic Elucidation of Molecular Structure (e.g., NMR, FTIR, Mass Spectrometry)
Spectroscopic methods are fundamental in determining the molecular structure of Dodecanedioic acid, compound with 2-aminoethanol.
Fourier-Transform Infrared (FTIR) spectroscopy provides information about the functional groups present. In the salt, the characteristic broad O-H stretch of the carboxylic acid in dodecanedioic acid would be replaced by strong N-H stretching vibrations from the protonated amino group of 2-aminoethanol and the O-H stretch of its alcohol group. The carbonyl (C=O) stretch of the carboxylate anion would also be observed at a different wavenumber compared to the protonated carboxylic acid.
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern, confirming the identity of the compound. For Dodecanedioic acid, compound with 2-aminoethanol (1:2), the expected molecular weight would be the sum of one dodecanedioic acid molecule and two 2-aminoethanol molecules. nih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition. mdpi.com
Table 1: Key Spectroscopic Data for Constituent Molecules
| Analytical Technique | Dodecanedioic Acid | 2-Aminoethanol | Expected Features for the Salt |
|---|---|---|---|
| ¹H NMR | Signals for methylene (B1212753) protons and carboxylic acid protons chemicalbook.com | Signals for methylene protons, amine protons, and hydroxyl proton | Shifted signals of both components, indicating salt formation |
| FTIR | Broad O-H stretch, C=O stretch of carboxylic acid | N-H and O-H stretches, C-N and C-O stretches | Prominent N-H+ stretches, carboxylate (COO-) stretches |
| Mass Spec. | Molecular ion peak corresponding to C12H22O4 chemicalbook.com | Molecular ion peak corresponding to C2H7NO nih.gov | Peak corresponding to the combined molecular weight |
Crystallographic Analysis and Polymorphism Studies
X-ray crystallography would be the definitive method to determine the three-dimensional arrangement of the ions in the solid state. This analysis would reveal the precise bond lengths, bond angles, and the nature of the hydrogen bonding network between the dodecanedioate (B1236620) dianion and the two 2-aminoethanol cations. Such a study would also identify the crystal system and space group.
Polymorphism , the ability of a substance to exist in more than one crystal form, can significantly impact physical properties like solubility and melting point. Studies on related long-chain dicarboxylic acids have shown that polymorphism is a common phenomenon. Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD) are key techniques used to identify and characterize different polymorphic forms. While specific studies on the polymorphism of this particular salt were not found, it is a critical consideration for material characterization.
Chromatographic and Separation Methodologies for Purity Assessment and Isolation
Ensuring the purity of Dodecanedioic acid, compound with 2-aminoethanol is crucial for its applications. Various chromatographic techniques are employed for this purpose.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of the compound and quantifying any unreacted starting materials or by-products. A reversed-phase column with a suitable mobile phase, likely a mixture of water, acetonitrile, and an acid modifier, would be effective for separating the salt from its parent components.
Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can be used to analyze for volatile impurities. Derivatization of the non-volatile salt might be necessary to facilitate its analysis by GC.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation method that could be adapted for the extraction and cleanup of the compound from various matrices, followed by analysis using LC-HRMS systems for comprehensive screening of organic contaminants. mdpi.com
Table 2: Chromatographic Methods for Analysis
| Technique | Purpose | Typical Column/Stationary Phase | Mobile Phase/Carrier Gas |
|---|---|---|---|
| HPLC | Purity assessment, quantification | C18 reversed-phase | Water/Acetonitrile/Methanol with formic acid mdpi.com |
| GC-MS | Analysis of volatile impurities | Capillary column (e.g., DB-5ms) | Helium |
| Ion Chromatography | Analysis of ionic components | Ion-exchange column | Aqueous buffer |
Thermomechanical Analysis and Rheological Characterization of Related Polymeric Systems
Dodecanedioic acid is a known monomer in the synthesis of polyamides and polyesters. google.comresearchgate.net The properties of these polymers can be significantly influenced by the purity and characteristics of the monomers used. The compound Dodecanedioic acid, compound with 2-aminoethanol, can be a precursor for polyesteramides.
Thermomechanical Analysis (TMA) and Dynamic Mechanical Analysis (DMA) are used to measure the mechanical properties of these polymers as a function of temperature. These techniques can determine the glass transition temperature (Tg), melting temperature (Tm), and the modulus of the material, providing insights into its stiffness and damping properties.
Rheological characterization examines the flow and deformation behavior of the polymer melts. This is crucial for understanding processability during manufacturing techniques like extrusion or injection molding. Rotational rheometers are used to measure viscosity as a function of shear rate and temperature. Studies on related polyesteramides have shown that their thermal stability and mechanical properties, such as the initial decomposition temperature and tensile strength, are key performance indicators. researchgate.net
Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like Tg and Tm, as well as the heat of fusion (ΔHm), which relates to the degree of crystallinity in the polymer. researchgate.net For instance, research on similar fatty acid-based polymers shows a wide range of melting points, from -15.8 °C to 77.8 °C, depending on the specific monomer composition and polymer structure. researchgate.net
Thermogravimetric Analysis (TGA) is employed to assess the thermal stability of the polymers, indicating the temperature at which they begin to decompose. researchgate.net
Applications in Materials Science and Engineering
Polymerization Monomer for High-Performance Materials
Dodecanedioic acid is a foundational monomer in the production of several high-performance polymers, where its long 12-carbon chain imparts unique and desirable properties to the final material. palmarychem.com It is a crucial ingredient for manufacturing polyamides, polyesters, and polyurethanes. atamanchemicals.comchemicalbook.comube.esmatsen.deulprospector.com
Polyamides: The most prominent application of DDDA is in the synthesis of long-carbon chain polyamides, most notably Nylon 6,12. atamanchemicals.comroyal-chem.comgenoaint.com This engineering plastic is produced through the polycondensation reaction of dodecanedioic acid with hexamethylenediamine. corvay-specialty.comchemicalbook.com Compared to more common nylons like Nylon 6 or Nylon 6,6, Nylon 6,12 exhibits superior properties, including lower moisture absorption, excellent dimensional stability, higher thermal stability, and greater chemical resistance. corvay-specialty.com These characteristics make it ideal for demanding applications in the automotive industry (e.g., fuel lines, under-the-hood components), for manufacturing toothbrush bristles, and in electrical connectors. chemicalbook.comchemceed.com DDDA is also the main raw material for other specialty nylons such as Nylon 10,12 and Nylon 1212. palmarychem.comroyal-chem.com
Polyesters: In polyester (B1180765) applications, the incorporation of DDDA improves strength, durability, chemical resistance, and thermal stability. corvay-specialty.com It is used as a modifier for saturated polyesters and as a raw material for polyester coatings and resins. chemicalbook.comulprospector.comarpadis.com When reacted with various alcohols, it produces polyester resins with excellent hydrolytic resistance, flexibility, and heat stability. ulprospector.comube.com
Polyurethanes: Dodecanedioic acid serves as a raw material for specialty polyurethane resins. chemicalbook.comube.esmatsen.deulprospector.com Its long aliphatic chain contributes to the flexibility and durability of polyurethane-based materials.
| Polymer Type | Key Monomers | Resulting Properties from DDDA | Key Applications |
| Polyamide (Nylon 6,12) | Dodecanedioic acid, Hexamethylenediamine | Low moisture absorption, dimensional stability, chemical resistance, thermal stability. corvay-specialty.com | Automotive components, fuel lines, electrical connectors, industrial equipment, fibers. genoaint.comchemicalbook.com |
| Polyesters | Dodecanedioic acid, various diols (e.g., 1,4-butanediol) | Improved strength, durability, flexibility, hydrolytic resistance, heat stability. corvay-specialty.comulprospector.com | High-performance coatings, adhesives, plasticizers, molding resins. corvay-specialty.comchemimpex.comsilverfernchemical.com |
| Polyurethanes | Dodecanedioic acid, various isocyanates and polyols | Enhanced flexibility and durability. chemicalbook.commatsen.de | Specialty resins, coatings. chemicalbook.commatsen.deube.com |
Role in the Development of Biodegradable Polymers
Dodecanedioic acid is an increasingly important monomer in the synthesis of biodegradable polymers, addressing environmental concerns related to conventional plastics. chemimpex.comontosight.ai Its availability from bio-based sources, such as through the fermentation of paraffin (B1166041) wax, further enhances its profile as a sustainable chemical. corvay-specialty.comarpadis.com
Research has demonstrated its utility in creating biodegradable aliphatic polyesters. chemimpex.commdpi.com
Poly(butylene dodecanedioate) (PBD): This long-chain polyester is produced from 1,4-butanediol (B3395766) and dodecanedioic acid. mdpi.com PBD exhibits mechanical properties and a chemical structure similar to polyethylene (B3416737) but possesses excellent biodegradability due to the ester bonds in its main chain. mdpi.com
Poly(glycerol-dodecanoate) (PGD): A thermosetting polyester synthesized from glycerol (B35011) and dodecanedioic acid, PGD is both biodegradable and biocompatible. nih.gov It is designed for medical applications, with mechanical properties that change from a stiff material at room temperature to a soft and pliable one at body temperature. nih.gov
Poly(xylitol-dodecanedioic acid) (PXDDA): This novel polymer is created by polymerizing xylitol (B92547) with dodecanedioic acid, a biocompatible cross-linker. google.com The resulting polyester is highly elastic and shows improved cell adhesion and proliferation, making it suitable for tissue engineering applications. google.com
Cross-linked Polyesters: In one study, a biodegradable cross-linked polyester, poly(1,8-octanediol-glycerol-dodecanedioate), was prepared from 1,8-octanediol, glycerol, and dodecanedioic acid, showing potential for use in drug delivery and tissue engineering. scientific.net
| Biodegradable Polymer | Co-monomers with DDDA | Key Features | Potential Applications |
| Poly(butylene dodecanedioate) (PBD) | 1,4-butanediol | Polyethylene-like properties, excellent biodegradability. mdpi.com | Food packaging, agriculture films. mdpi.com |
| Poly(glycerol-dodecanoate) (PGD) | Glycerol | Biocompatible, biodegradable, shape-memory features, thermosetting. nih.gov | Medical devices, tissue engineering scaffolds. nih.gov |
| Poly(xylitol-dodecanedioic acid) (PXDDA) | Xylitol | High elasticity, biocompatible, promotes cell growth. google.com | Soft tissue engineering. google.com |
| Poly(1,8-octanediol-glycerol-dodecanedioate) (POGDA) | 1,8-octanediol, Glycerol | Cross-linked, tunable material properties. scientific.net | Drug delivery systems, tissue engineering. scientific.net |
Integration into Specialty Chemical Formulations
The distinct chemical properties of dodecanedioic acid make it a functional additive in a variety of specialty chemical formulations. chemimpex.commcc-hamburg.de
Corrosion Inhibitors: DDDA is highly effective as a corrosion inhibitor, particularly for ferrous metals. corvay-specialty.comchemceed.com It forms a protective film on metal surfaces, preventing corrosion in applications such as metalworking fluids, engine coolants, metal cleaners, and water treatment systems. atamanchemicals.comcorvay-specialty.comgenoaint.comsilverfernchemical.com
Surfactants: The molecule's structure, with a long hydrophobic carbon chain and two hydrophilic carboxyl groups, allows it to function as a surfactant. atamanchemicals.comchemimpex.comspectrumchemical.com It is used as a building block or intermediate in the synthesis of various surfactants. mcc-hamburg.dethermofisher.kr
Adhesives and Coatings: As a component in polyamides, polyesters, and epoxy resins, DDDA enhances the performance of adhesives and coatings. atamanchemicals.comulprospector.comarpadis.com In powder coatings, it acts as a cross-linking agent or hardener, contributing to durability, corrosion resistance, weatherability, and an improved surface finish. corvay-specialty.comgenoaint.com In adhesives and sealants, it provides strong, long-lasting bonds with resilience to thermal and mechanical stress. genoaint.com
Lubricants: Diesters synthesized from dodecanedioic acid are used as high-grade synthetic lubricants for jet engines and gas turbines, or as base oils for low-temperature greases. chemicalbook.comroyal-chem.com It can also be used as a complexing agent for lithium complex grease, which increases the dropping point and improves mechanical stability. atamanchemicals.comchemceed.comarpadis.com
Novel Applications in Responsive Polymer Systems
Recent research has explored the use of dodecanedioic acid in advanced, responsive polymer systems known as vitrimers. Vitrimers are a class of plastics that combine the properties of thermosets and thermoplastics; they are cross-linked like thermosets but can be reprocessed and reshaped like thermoplastics due to dynamic covalent bonds. rsc.org
Dodecanedioic acid is used as a linear diacid curing agent or cross-linker in the synthesis of epoxy-based vitrimers. sciepublish.comgoogle.com In these systems, the carboxylic acid groups of DDDA react with epoxy groups to form hydroxy-ester linkages. sciepublish.com Under the right catalytic conditions, these ester bonds can undergo exchange reactions (transesterification), allowing the polymer network to rearrange upon heating without losing its integrity. sciepublish.comcranfield.ac.uk This dynamic nature imparts self-healing, shape-memory, and reprocessing capabilities to the material. sciepublish.comrsc.org
Studies have demonstrated the successful creation of lignin-based vitrimers by curing epoxidized lignin (B12514952) with dodecanedioic acid. sciepublish.comrsc.org The mechanical properties of these bio-based vitrimers, such as tensile strength and Young's modulus, can be tuned by adjusting the lignin content. sciepublish.comrsc.org This research highlights DDDA's role in developing sustainable, high-value materials with advanced functionalities. rsc.org
Computational Chemistry and Theoretical Modeling of Dodecanedioic Acid, Compound with 2 Aminoethanol
Molecular Dynamics Simulations of Compound Behavior
Molecular dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules and materials at the atomic level. For Dodecanedioic Acid, Compound with 2-Aminoethanol, MD simulations can provide critical insights into its aggregation behavior, interactions with solvents, and its function in various applications.
In aqueous solutions, the amphiphilic nature of the dodecanedioic acid-2-aminoethanol salt is expected to lead to self-assembly. jnsam.comdovepress.comresearchgate.net MD simulations can model this process, predicting the formation of micelles or other aggregates. These simulations would typically involve placing a number of the acid-amine salt pairs in a simulation box filled with water molecules. By solving Newton's equations of motion for every atom in the system, the simulation can track the trajectories of the molecules over time. Key parameters that can be extracted from such simulations include the critical micelle concentration (CMC), the size and shape of the aggregates, and the orientation of the molecules within them. The hydrophobic dodecane (B42187) chains would likely form the core of the micelles, while the hydrophilic ammonium (B1175870) and carboxylate groups would be exposed to the aqueous environment. jnsam.comdovepress.com
The interaction between the dicarboxylic acid and the amine is a crucial aspect that MD simulations can elucidate. Studies on similar acid-amine complexes have shown that the proton transfer from the carboxylic acid to the amine is a key event. researchgate.netescholarship.org MD simulations can explore the dynamics of this proton transfer, including the stability of the resulting ion pair and the role of surrounding water molecules in mediating this process. aip.orgustc.edu.cn The strength and lifetime of the hydrogen bonds between the ammonium group of the protonated 2-aminoethanol and the carboxylate groups of the dodecanedioate (B1236620) can be quantified through radial distribution functions (RDFs) and hydrogen bond analysis. researchgate.netutm.my For instance, simulations on related systems have shown that the interaction between carboxylate groups and metal ions or amine groups can be characterized by specific RDF peaks, indicating the formation of stable complexes. researchgate.netutm.myanalis.com.my
When used as a corrosion inhibitor, MD simulations can model the adsorption of the Dodecanedioic Acid, Compound with 2-Aminoethanol onto a metal surface. mdpi.comfrontiersin.org By constructing a simulation cell with a metal slab (e.g., iron or aluminum) and a solution of the inhibitor, the simulation can reveal the preferred orientation of the inhibitor molecules on the surface. It is hypothesized that the polar head groups would bind to the metal surface, while the hydrophobic tails would form a protective layer that repels water and corrosive species. acs.org The binding energy of the inhibitor to the surface can be calculated, providing a measure of its potential effectiveness. mdpi.com
Table 1: Key Parameters from Hypothetical Molecular Dynamics Simulations
| Parameter | Simulated Value/Observation | Significance |
| Aggregation State | Formation of spherical micelles above a certain concentration. | Confirms amphiphilic nature and potential as a surfactant. |
| Radial Distribution Function g(r) of N-H...O=C | Sharp peak at ~2.7 Å. | Indicates strong hydrogen bonding and stable ion pair formation. |
| Adsorption Energy on Fe(110) surface | -150 kJ/mol. | Suggests strong adsorption and potential as a corrosion inhibitor. |
| Solvent Accessible Surface Area (SASA) | Decrease in hydrocarbon chain SASA upon aggregation. | Demonstrates the sequestering of hydrophobic parts away from water. |
Electronic Structure Theory and Quantum Mechanical Calculations
Quantum mechanical (QM) calculations, particularly those based on Density Functional Theory (DFT), provide a means to investigate the electronic structure, reactivity, and spectroscopic properties of molecules with high accuracy. For Dodecanedioic Acid, Compound with 2-Aminoethanol, QM calculations can offer a fundamental understanding of the bonding, charge distribution, and reactivity that governs its behavior.
A primary focus of QM calculations on this system would be the proton transfer from dodecanedioic acid to 2-aminoethanol. researchgate.netescholarship.org By calculating the potential energy surface for the transfer of a proton from one of the carboxylic acid groups to the amino group, the stability of the resulting zwitterionic salt form can be confirmed. These calculations would likely show that in the gas phase, the neutral hydrogen-bonded complex is more stable, but in a polar solvent like water, the ionic salt form is favored due to better solvation of the charged species. aip.orgresearchgate.net The calculated energy difference between the neutral and ionic forms in different environments provides insight into its acid-base chemistry.
Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a standard output of QM calculations and is crucial for understanding a molecule's reactivity. researchgate.net For the dodecanedioate anion, the HOMO would likely be localized on the carboxylate groups, indicating their propensity to donate electrons. For the protonated 2-aminoethanol cation, the LUMO would likely be centered on the ammonium group, indicating its ability to accept electrons. The energy gap between the HOMO of the anion and the LUMO of the cation in the complex would be indicative of the stability of the salt. In the context of corrosion inhibition, the HOMO and LUMO energies of the inhibitor molecule as a whole are important. A high HOMO energy suggests a greater ability to donate electrons to the vacant d-orbitals of a metal, while a low LUMO energy suggests an ability to accept electrons from the metal, both of which contribute to strong adsorption and inhibition. mdpi.comfrontiersin.orgresearchgate.net
Table 2: Calculated Electronic Properties (Illustrative DFT Results)
| Property | Dodecanedioic Acid | 2-Aminoethanol | Dodecanedioic Acid, Compound with 2-Aminoethanol |
| HOMO Energy | -7.2 eV | -9.5 eV | -8.5 eV |
| LUMO Energy | 1.5 eV | 2.1 eV | 1.8 eV |
| HOMO-LUMO Gap | 8.7 eV | 11.6 eV | 10.3 eV |
| Dipole Moment | 2.1 D | 1.9 D | 15.4 D |
Structure-Activity Relationship Modeling for Derivatization
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.govcore.ac.uk For Dodecanedioic Acid, Compound with 2-Aminoethanol, SAR modeling can be instrumental in designing new derivatives with enhanced properties, for instance, as more effective corrosion inhibitors or surfactants with specific characteristics. frontiersin.orgbohrium.com
To build a SAR model for corrosion inhibition, a set of derivatives of the parent compound would be synthesized and their inhibition efficiencies experimentally measured. The structural modifications could include:
Varying the chain length: Investigating the effect of shorter or longer dicarboxylic acids (e.g., from adipic acid to tetradecanedioic acid). acs.org
Modifying the amino alcohol: Using different amino alcohols with varying chain lengths or substitutions on the nitrogen atom.
Introducing functional groups: Adding other functional groups to the dodecanedioic acid backbone.
For each of these derivatives, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors can be electronic (e.g., HOMO/LUMO energies, partial charges), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices). A statistical method, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that relates these descriptors to the observed activity. frontiersin.orgbohrium.com
For example, a QSAR model for corrosion inhibition might reveal that a higher HOMO energy and a larger molecular surface area are positively correlated with inhibition efficiency. This would suggest that derivatives with more electron-donating groups and larger size would be more effective inhibitors. Such a model provides a predictive tool to estimate the activity of yet-unsynthesized compounds, thereby guiding and prioritizing synthetic efforts. frontiersin.orguc.pt
Table 3: Hypothetical SAR for Corrosion Inhibition
| Structural Modification | Predicted Impact on Corrosion Inhibition | Rationale |
| Increase alkyl chain length of dicarboxylic acid | Increase | Larger surface area coverage on the metal. |
| Introduce aromatic groups in the dicarboxylic acid | Increase | π-electron interactions with the metal surface. |
| Use a secondary or tertiary amino alcohol | Decrease | Steric hindrance may weaken the interaction with the metal surface. |
| Add hydroxyl groups to the alkyl chain | Increase | Additional coordination sites for binding to the metal. |
Predictive Modeling of Environmental Transformations
Predictive modeling of the environmental fate of chemicals is crucial for assessing their potential impact on the ecosystem. For Dodecanedioic Acid, Compound with 2-Aminoethanol, computational models can estimate its persistence, bioaccumulation, and toxicity in the environment. These models often take the form of Quantitative Structure-Property Relationships (QSPRs) or are integrated into larger environmental fate models. nih.govepa.govtandfonline.com
The primary processes governing the environmental fate of this compound would be biodegradation, hydrolysis, and adsorption to soil and sediment.
Biodegradation: Long-chain aliphatic compounds like dodecanedioic acid are generally expected to be biodegradable. nih.govepa.gov Predictive models for biodegradation often use group contribution methods or machine learning algorithms trained on large datasets of experimentally determined biodegradation rates. The presence of the ester-like linkage in the salt and the simple aliphatic structures of both components would likely lead to a prediction of ready biodegradability.
Adsorption: The tendency of the compound to adsorb to soil and organic matter can be predicted by its octanol-water partition coefficient (log K_ow). QSPR models can estimate log K_ow based on the molecular structure. For an amphiphilic compound like this, the prediction can be complex. The long hydrocarbon tail would contribute to a higher log K_ow, suggesting a tendency to adsorb to organic matter, while the ionic head would favor remaining in the aqueous phase. nih.govepa.gov
Hydrolysis: The salt linkage between the carboxylic acid and the amine is a form of amide/ester-like bond which could be susceptible to hydrolysis, although likely at a slow rate under neutral environmental pH conditions. Predictive models for hydrolysis rates typically consider the functional groups present and the pH of the environment.
Table 4: Predicted Environmental Fate Properties (Illustrative)
| Environmental Process | Predicted Outcome | Modeling Approach |
| Ready Biodegradability | Predicted to be readily biodegradable. | Group contribution methods based on functional groups. |
| Log K_ow (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | Fragment-based QSPR models. |
| Soil Adsorption Coefficient (K_oc) | Moderate to High | QSPR based on Log K_ow. |
| Aquatic Toxicity (LC50 to fish) | Low to moderate toxicity. | QSAR models for aliphatic surfactants. nih.gov |
Environmental Fate and Degradation Pathways
Biodegradation of Dodecanedioic Acid and its Related Compounds in Diverse Environmental Compartments
Dodecanedioic acid is consistently reported as being readily biodegradable across different environmental simulations. jcia-bigdr.jpusequantum.comcolumbuschemical.com Studies based on OECD Test Guideline 301D show significant aerobic biodegradation, with results indicating 71% degradation in 28 days in one study and 86% in another. columbuschemical.comvalsynthese.ch This inherent biodegradability suggests a low potential for persistence in the environment. jcia-bigdr.jp
| Test Method | Environmental Compartment/Medium | Result | Source |
|---|---|---|---|
| OECD Test Guideline 301D | Aerobic Water | 71% degradation in 28 days | valsynthese.ch |
| OECD Test Guideline 301D | Aerobic Water | 86% degradation | columbuschemical.com |
| Biochemical Oxygen Demand | Petroleum Contaminated Soil Community | 100% biodegradation efficiency | nih.gov |
| Soil Burial Test | Artificial Soil | 4.4% degradation of a copolyester after 30 weeks | researchgate.net |
| General Assessment | Marine Environment | Contributes to biodegradability of polymers in seawater | shokubai.co.jp |
Atmospheric Degradation Mechanisms of 2-Aminoethanol and its Transformation Products
The atmospheric fate of 2-aminoethanol (monoethanolamine, MEA) is primarily dictated by its reaction with hydroxyl (OH) radicals. nilu.noresearchgate.net This photo-oxidation process is a key pathway for its removal from the atmosphere. nilu.no The initial reaction involves the abstraction of a hydrogen atom from the 2-aminoethanol molecule, with studies indicating that over 80% of the reaction occurs at the –CH2– group adjacent to the amine, while less than 10% occurs at the -NH2 group and less than 10% at the –CH2OH group. researchgate.netnilu.com
This degradation leads to the formation of several transformation products. The major products, accounting for over 80% of the reaction, are formamide (B127407) and formaldehyde (B43269). nilu.noresearchgate.netnilu.com Formaldehyde itself has a short atmospheric lifetime. nilu.no A number of minor products are also formed, including amino acetaldehyde, 2-oxo acetamide, and 2-(nitroamino)ethanol. researchgate.netnilu.com The formation of 2-(nitroamino)ethanol, a nitramine, is dependent on the concentration of nitrogen oxides (NOx) and is estimated to be a minor pathway, accounting for less than 3 per mille of the emitted 2-aminoethanol in rural areas. nilu.nonilu.com The atmospheric oxidation of 2-aminoethanol can also contribute to the formation of ozone and particulate matter. nilu.no A significant pathway proceeds directly to produce 2-iminoethanol and a hydroperoxyl radical (HO₂•), which, by largely bypassing a peroxyl radical intermediate, avoids the ozone-promoting conversion of NO to NO₂. nih.govacs.orgacs.org This imine product is considered an important intermediate in aerosol formation through its uptake into water droplets and subsequent hydrolysis to ammonia (B1221849) and glycolaldehyde. nih.govacs.orgacs.org
| Product Name | Chemical Formula | Significance | Source |
|---|---|---|---|
| Formamide | NH₂CHO | Major Product (>80%) | nilu.noresearchgate.netnilu.com |
| Formaldehyde | CH₂O | Major Product (>80%) | nilu.noresearchgate.netnilu.com |
| 2-Iminoethanol | HN=CHCH₂OH | Key intermediate in a major degradation pathway | nih.govacs.orgmdpi.com |
| Amino acetaldehyde | NH₂CH₂CHO | Minor Product (<10%) | researchgate.netnilu.com |
| 2-Oxo acetamide | NH₂C(O)CHO | Minor Product (<10%) | researchgate.netnilu.com |
| 2-(Nitroamino)ethanol | O₂NNHCH₂CH₂OH | Minor Product, formation is NOx dependent | researchgate.netnilu.com |
| Ammonia | NH₃ | Hydrolysis product of 2-iminoethanol | nih.govmdpi.com |
| Glycolaldehyde | CH₂OHCHO | Hydrolysis product of 2-iminoethanol | nih.govmdpi.com |
Environmental Persistence and Mobility Studies
Dodecanedioic Acid: This component is not considered to be persistent, bioaccumulative, or toxic (PBT). usequantum.comfishersci.be Its persistence is limited by its ready biodegradability. jcia-bigdr.jp Dodecanedioic acid has low water solubility, which suggests its mobility in soil and aquatic systems is low. fishersci.bethermofisher.comsolubilityofthings.com Spillage is considered unlikely to penetrate the soil. fishersci.bethermofisher.com Based on its physical and chemical properties, if released, it is expected to partition to soil and sediment. canada.ca The potential for bioaccumulation is low, supported by a log Pow (octanol-water partition coefficient) of 3.2. jcia-bigdr.jpvalsynthese.chfishersci.be
2-Aminoethanol: In contrast, 2-aminoethanol is miscible with water, indicating it is likely to be highly mobile in aqueous environments. acs.org However, its persistence in the atmosphere is low due to rapid degradation by photo-oxidation, as detailed in the previous section.
When the compound dodecanedioic acid, compound with 2-aminoethanol is released into the environment, it will dissociate into its ionic components. The 2-aminoethanol cation would be mobile in water, while the dodecanedioate (B1236620) anion would have low mobility and tend to partition to soil and sediment, where it would undergo biodegradation.
| Compound | Property | Value/Description | Implication | Source |
|---|---|---|---|---|
| Dodecanedioic Acid | Persistence | Not considered persistent; readily biodegradable | Low environmental persistence | jcia-bigdr.jpusequantum.comfishersci.be |
| Dodecanedioic Acid | Mobility in Soil | Low; unlikely to penetrate soil due to low water solubility | Low mobility | usequantum.comfishersci.bethermofisher.com |
| Dodecanedioic Acid | Bioaccumulation Potential | Low (log Pow = 3.2) | Unlikely to bioaccumulate | jcia-bigdr.jpvalsynthese.chfishersci.be |
| 2-Aminoethanol | Water Solubility | Miscible | High mobility in water | acs.org |
| 2-Aminoethanol | Atmospheric Persistence | Low; rapid degradation via photo-oxidation | Short atmospheric lifetime | nilu.noresearchgate.net |
Advanced Analytical Methods for Environmental Monitoring and Quantification of Dodecanedioic Acid, Compound with 2-Aminoethanol
Monitoring for dodecanedioic acid and 2-aminoethanol in environmental matrices requires sensitive and specific analytical techniques, as they may be present at low concentrations.
For the analysis of dodecanedioic acid , high-performance liquid chromatography (HPLC) is a suitable method. nih.gov For broader environmental screening, advanced techniques such as high-resolution mass spectrometry (HRMS), including Quadrupole Time of Flight (QTOF) and Orbitrap systems, are employed. au.dk These are typically coupled with either gas chromatography (GC) for non-polar compounds or HPLC for polar compounds, allowing for the detection of a wide range of contaminants. au.dk
For the detection of 2-aminoethanol and related ethanolamines in environmental samples like water and soil, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method due to its high sensitivity and specificity. sciex.com This technique can achieve detection limits in the parts-per-billion range, which is crucial for environmental monitoring. sciex.com Other reported methods for 2-aminoethanol include HPLC with fluorescence detection (HPLC-Fluo). analytice.com For the analysis of degradation products such as nitramines, which can be formed in complex matrices at very low concentrations, common methods involve an extraction step like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), followed by analysis using GC or reversed-phase liquid chromatography (RPLC), often combined with mass spectrometry (MS). rsc.org
| Analyte | Analytical Technique | Matrix | Key Features | Source |
|---|---|---|---|---|
| Dodecanedioic Acid | HPLC-UV | Reaction Broth / Methanol Extract | Quantitative analysis at 210 nm | nih.gov |
| General Contaminants | GC/HPLC coupled with HRMS (QTOF, Orbitrap) | Water, Soil, Biota | Suspect and non-target screening | au.dk |
| 2-Aminoethanol | LC-MS/MS | Water, Soil | High sensitivity and specificity; detection in ppb range | sciex.com |
| 2-Aminoethanol | HPLC-Fluo | General | Quantitative analysis | analytice.com |
| Nitramines (Degradation Products) | LLE/SPE followed by GC/RPLC-MS | Aqueous, Soil | Analysis of trace-level degradation products | rsc.org |
Future Research Directions and Emerging Paradigms
Sustainable Synthesis and Circular Economy Integration
The industrial synthesis of DTPA has traditionally relied on methods such as the reaction of diethylenetriamine (B155796) (DETA) with monochloroacetic acid or the use of formaldehyde (B43269) and sodium cyanide. nih.govgoogle.com While effective, these methods can generate significant waste, such as sodium chloride, and may involve hazardous materials like cyanide. google.comnih.gov In response to growing environmental concerns, the focus of chemical synthesis is shifting towards greener and more sustainable processes.
A significant driver for this shift is the poor biodegradability of DTPA, which can lead to its accumulation in aquatic systems. nih.govtandfonline.com Research is actively exploring biodegradable alternatives to traditional aminocarboxylates like DTPA. nih.gov Compounds such as methylglycinediacetic acid (MGDA) and L-glutamic acid N,N-diacetic acid (GLDA) are emerging as promising substitutes. nih.govicm.edu.plyuanlianchem.combasf.com These alternatives are readily biodegradable and often derived from bio-based sources, aligning with the principles of green chemistry. basf.com For example, studies have shown that MGDA and GLDA exhibit significantly faster and more effective biodegradation compared to DTPA. icm.edu.pl
The integration of DTPA and its alternatives into a circular economy framework is another key research direction. mdpi.comdiva-portal.org This involves minimizing waste and maximizing resource use. Strategies include developing processes to regenerate or recycle chelating agents from industrial effluents and designing biochelates from organic waste sources. mdpi.comresearchgate.net While direct recycling of DTPA is challenging, the move towards highly biodegradable chelants like GLDA and MGDA represents a step towards a more circular model by reducing persistent chemical pollution. basf.com The use of these agents in applications like soil remediation and industrial cleaning is being re-evaluated to favor options with lower environmental persistence. nih.govdiva-portal.org
Tailored Material Design through Molecular Engineering
Molecular engineering offers a powerful paradigm for designing DTPA-based materials with customized properties for specific, high-value applications. hilarispublisher.commdpi.com This involves the precise modification of the DTPA molecule to enhance its functionality, targeting, or bioavailability.
A prominent area of this research is in medicine. For instance, to overcome the poor oral bioavailability of DTPA, which limits its use in mass casualty scenarios requiring decorporation of radionuclides, researchers have synthesized diethyl ester prodrugs of DTPA. nih.gov These engineered molecules demonstrate improved lipophilicity and stability, enhancing absorption after oral administration. nih.gov
In the realm of medical imaging and therapy, DTPA derivatives are being engineered for targeted delivery. By conjugating DTPA to biomolecules, its function can be precisely directed. Examples include:
Affibody Conjugates: A maleimido derivative of DTPA has been site-specifically conjugated to cysteine-containing Affibody molecules for targeted radionuclide imaging of tumors. acs.org This approach creates a homogeneous conjugate that can be rapidly labeled and provides high-contrast images. acs.org
Photosensitizer Conjugates: A diketopyrrolopyrrole-derived photosensitizer has been engineered with a DTPA derivative to create targeted nano-micelles for dual photodynamic and photothermal therapy. nih.gov
MRI Contrast Agents: DTPA-bis(amide) derivatives have been synthesized to mimic naturally occurring amino acids, leading to gadolinium (Gd) complexes with increased proton relaxivities, which is beneficial for Magnetic Resonance Imaging (MRI). kuleuven.be Similarly, new amphiphilic MRI contrast agents based on Gd-DTPA have been created that self-assemble into liposomal nanoassemblies, showing potential for advanced MRI applications. nih.gov
These examples highlight a clear trend towards designing sophisticated, multifunctional materials by chemically modifying the core DTPA structure.
Interactive Table: Engineered DTPA Derivatives and Their Applications
| Derivative Name | Molecular Modification | Targeted Application | Research Finding | Citation |
| C2E2 | Diethyl ester prodrug | Oral decorporation of radionuclides | Improved lipophilicity and stability for oral absorption. | nih.gov |
| maleimido-CHX-A” DTPA-Z2395-C | Conjugation to an Affibody molecule | Targeted tumor imaging | Homogeneous conjugate with high affinity and rapid clearance. | acs.org |
| NanoDTPA-S/RGD | Conjugation to a photosensitizer and targeting peptide | Near-infrared (NIR) phototherapy | Extends light absorption to ~850 nm for deeper tissue penetration. | nih.gov |
| Gd-DTPA-bis(amide) derivatives | Amide derivatives mimicking amino acids | Enhanced MRI contrast agents | Increased rotational correlation time leading to higher relaxivity. | kuleuven.be |
Interdisciplinary Approaches in Chemical and Materials Science
The study and application of the trisodium (B8492382) salt of DTPA inherently bridge multiple scientific disciplines, requiring a collaborative, interdisciplinary approach to tackle complex challenges. msu.eduunige.chucsc.edu
Environmental Science and Chemistry: DTPA's strong chelating ability makes it effective for environmental remediation, such as extracting heavy metals from contaminated soils and water. koreascience.krresearchgate.netpolyu.edu.hk However, its environmental persistence necessitates interdisciplinary research combining chemistry (to design biodegradable alternatives) and environmental science (to assess the ecological impact and fate of these compounds). nih.govresearchgate.net Studies investigate the complex interactions of DTPA with soil components and its effect on plant uptake of metals, blending soil chemistry with plant biology. researchgate.net
Medicine, Chemistry, and Nanotechnology: In medicine, DTPA is a cornerstone for treating internal contamination with transuranic elements like plutonium and americium. mhmedical.com Its use requires an understanding of coordination chemistry, human physiology, and toxicology. mhmedical.com The development of next-generation DTPA-based drugs involves molecular engineering, bioconjugation chemistry, and nanotechnology to create targeted delivery systems and advanced imaging agents. mdpi.comnih.gov
Materials Science and Industrial Chemistry: In industries like pulp and paper, DTPA is used as a stabilizer to prevent metal-ion-catalyzed degradation of bleaching agents. researchgate.net This application lies at the intersection of industrial chemistry and materials science, focusing on preserving the quality of the final product. The push for greener alternatives in these large-scale applications also requires collaboration to ensure that new compounds are both effective and economically viable. researchgate.net
This convergence of expertise is crucial for innovating and responsibly managing the lifecycle of chelating agents like DTPA, from their synthesis to their ultimate environmental fate.
Advanced Characterization Methodologies for Complex Systems
A deep understanding of the structure, dynamics, and function of the trisodium salt of DTPA and its metal complexes relies on a suite of advanced characterization techniques. numberanalytics.commdpi.com These methods provide insights at the molecular and atomic levels, which are essential for both fundamental research and the design of new applications.
Spectroscopic and Diffraction Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the solution-state structure and dynamics of DTPA and its derivatives. acs.orgnih.gov 1H and 13C NMR are used to confirm the synthesis of new DTPA derivatives and to study interactions in solution. nih.govresearchgate.net Advanced techniques, such as those involving paramagnetic gadolinium-DTPA, can be used to enhance relaxation rates and speed up NMR data acquisition for complex biological systems like bone. nih.gov
Mass Spectrometry (MS): MS is crucial for determining the stoichiometry of metal-DTPA complexes and for characterizing newly synthesized derivatives. nih.govnih.gov Techniques like electrospray ionization mass spectrometry (ESI-MS) are routinely used. kuleuven.be
X-ray Diffraction and Spectroscopy: Single-crystal X-ray diffraction provides definitive structural information, revealing the coordination geometry of metal ions within the DTPA chelate. nih.govnih.gov For instance, it has been used to show an eight-coordinate geometry for indium-DTPA complexes. nih.gov For systems that are difficult to crystallize or are in solution, X-ray absorption fine structure (EXAFS) spectroscopy can provide element-specific information about bond lengths and coordination environments of heavy actinide complexes with DTPA. researchgate.netescholarship.org
Vibrational Spectroscopy: Fourier-transform infrared (FTIR) and Raman spectroscopy are used to characterize DTPA derivatives and their interactions, for example, by observing changes in the vibrational modes of the carboxyl and amine groups upon metal complexation or conjugation to other molecules. nih.govugd.edu.mk
Computational Modeling:
Density Functional Theory (DFT): DFT calculations are used to propose and validate the structures of metal-DTPA complexes, complementing experimental data from techniques like IR and NMR. nih.govescholarship.org
Molecular Dynamics (MD) Simulations: MD simulations are employed to study the intermolecular interactions between DTPA and its environment, such as its interaction with water molecules or mineral surfaces like calcite (CaCO3). analis.com.my These simulations provide insights into the mechanism of action at the atomic scale, for example, showing that the carbonyl groups of DTPA have a stronger interaction with Fe2+ than Ca2+. analis.com.my
Interactive Table: Characterization Techniques for DTPA Systems
| Technique | Information Provided | Example Application | Citation |
| NMR Spectroscopy | Solution structure, dynamics, molecular interactions | Elucidating the structure of diastereoisomers of Eu-EOB-DTPA. | rsc.org |
| Mass Spectrometry | Molecular weight, stoichiometry of complexes | Confirming the 1:1 stoichiometry of Zn-DTPA and Cd-DTPA complexes. | nih.gov |
| X-ray Crystallography | Precise 3D atomic structure, coordination geometry | Determining the eight-coordinate structure of K[Zr(Dtpa)]·3H2O. | |
| X-ray Absorption (EXAFS) | Local coordination environment, bond distances in solution | Probing structural features of trivalent actinide-DTPA complexes. | researchgate.netescholarship.org |
| FTIR/Raman Spectroscopy | Functional groups, conformational changes | Characterizing monoclonal antibodies conjugated with DTPA derivatives. | ugd.edu.mk |
| Computational Modeling | Theoretical structures, interaction energies | Simulating the interaction of DTPA with mineral surfaces for oilfield applications. | analis.com.my |
Q & A
Q. What ethical and safety considerations are paramount in handling this compound?
- Methodological Answer : Adopt green chemistry principles (e.g., solvent substitution, waste minimization) as per ACS guidelines. Perform toxicity screenings (e.g., LD50 assays) and ensure institutional review board (IRB) approval for biological studies. Disclose hazards in all publications .
Methodological Frameworks
- PICO Framework : Define Population (target molecules), Intervention (synthetic/analytical methods), Comparison (control experiments), and Outcome (yield, activity) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant during proposal drafting .
Data Presentation Standards
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
